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Compound Focus: Epitinib

CAS No.: 1203902-67-3

Cat. No.: S968869

The table below summarizes the core quantitative PK parameters for Tepotinib, derived from a population

pharmacokinetic analysis [1].

Parameter Value or Description

Therapeutic Dose 500 mg once daily

Time to Max Concentration (T~max~, steady ~8 hours

state)

Effective Half-life (t~1/2~) ~32 hours

Absolute Bioavailability 72%

Dose Proportionality Up to at least the therapeutic dose of 500 mg

Major Circulating Metabolite MSC2571109A

Contribution to Circulating Radioactivity Tepotinib: 55%; Metabolite: 41%

Clearance Profile Time-independent, suitable for once-daily
dosing
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Metabolic Pathways and Experimental Workflow

Tepotinib is extensively cleared by the liver, predominantly via biliary clearance of the unchanged drug. It is
also metabolized through multiple pathways, with no single pathway dominating (each comprising less than
25% of the administered dose) [1]. The following diagram illustrates the major disposition pathways and the

experimental workflow used to characterize its pharmacokinetics.
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Overview of Tepotinib's Disposition and Metabolism
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Methodology for Population Pharmacokinetic Analysis

The robust PK model for Tepotinib was developed using the following detailed methodology [1]:

¢ Analysis Dataset: Data were pooled from 12 clinical studies, including both patients with cancer
and healthy participants. Studies investigated doses from 30 mg to 1400 mg once daily, various
formulations, and different food intake conditions.

¢ Modeling Technique: A sequential modeling approach was employed to analyze the PK of
Tepotinib and its major metabolite, MSC2571109A, simultaneously.

e Structural Model: A two-compartment model best described Tepotinib's plasma PK. The absorption
was modeled using a sequential zero- and first-order process, and elimination was first-order from the
central compartment.

e Covariate Analysis: A comprehensive analysis was performed to identify patient factors (intrinsic:
age, weight, organ function, etc.; extrinsic: concomitant medications) that influence PK variability. The
clinical relevance of identified covariates was assessed.

e Model Evaluation: The final model was rigorously evaluated using diagnostic plots and bootstrap
analysis to ensure its stability and predictive performance.

Key Findings and Clinical Implications

The population PK analysis yielded several critical insights for drug development and clinical application

[1]:

¢ Dose-Exposure Relationship: Tepotinib exhibits dose-proportional pharmacokinetics up to at least
the 500 mg therapeutic dose, simplifying dose prediction.

¢ Low Interaction Potential: The lack of a dominant metabolic pathway suggests a low potential for
drug-drug interactions with co-administered agents that affect specific metabolizing enzymes.

e Covariate Effects: The analysis concluded that factors such as race, age, sex, body weight, mild to
moderate hepatic or renal impairment, and intake of opioids or gefitinib had no clinically relevant
effect on Tepotinib exposure. Therefore, no dose adjustments are recommended for these factors.

How to Proceed with Epitinib Research

Based on the search results, I recommend the following steps to obtain the specific information you need on

Epitinib:
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¢ Refine Your Search: "Epitinib" may be a code name for a pre-approval drug or a naming variation.
Try searching with its developmental code (e.g., HMPL-013, ASB-136) or its systematic chemical
name.

¢ Consult Specialized Databases: Access professional resources such as PubMed, Google Scholar,
the FDA Drugs@FDA database, and clinical trial registries (ClinicalTrials.gov) for original research
articles, regulatory reviews, and trial results.

e Analyze by Structure: If you know the chemical structure of Epitinib, you can search for
structurally similar approved drugs and use their well-documented PK/PD properties as a
reference for your research, as demonstrated with Tepotinib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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